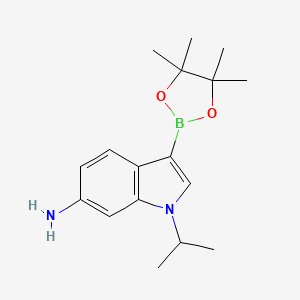

1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine

Description

1.1. Structural Overview

This compound (CAS: 945556-95-6) features an indole scaffold substituted with an isopropyl group at the 1-position, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) at the 3-position, and an amine group at the 6-position. The boronate ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science for constructing biaryl systems .

1.2. Synthesis and Purity

Synthetic routes for similar boron-containing amines often involve palladium-catalyzed borylation or substitution reactions. For example, highlights that this compound is synthesized with 95% purity, likely via methodologies analogous to General Procedure C in , which employs hydrazine hydrate for deprotection of phthalimide intermediates .

1.3. Applications

The compound’s indole core and boronate ester make it a versatile intermediate in drug discovery, particularly for kinase inhibitors and fluorescent probes. Its amine group further allows derivatization for targeted biological activity.

Properties

IUPAC Name |

1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O2/c1-11(2)20-10-14(13-8-7-12(19)9-15(13)20)18-21-16(3,4)17(5,6)22-18/h7-11H,19H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJGYJIBRHVUFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-boron bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can modify the indole core or the dioxaborolane ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the boron center under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various boronate esters.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine exhibit promising anticancer properties. The indole moiety is known for its role in numerous biologically active compounds. Studies have shown that derivatives of indole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of a boron-containing moiety may enhance the compound's reactivity and selectivity towards cancer cells due to the unique properties of boron in biological systems .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Indole derivatives have been studied for their ability to modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dioxaborolane group may facilitate interactions with biological targets involved in neuroprotection .

Material Science

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a charge transport material can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of boron into organic semiconductors has been shown to improve charge mobility and stability .

Biological Research

Bioconjugation and Labeling

The presence of the dioxaborolane group allows for bioconjugation applications. This feature can be exploited for labeling biomolecules or drug delivery systems. Boron-containing compounds have been used effectively in click chemistry reactions to create stable bonds with various biomolecules, enabling targeted delivery of therapeutics .

Fluorescent Probes

The compound can also serve as a fluorescent probe due to its structural characteristics. Fluorescent probes are essential tools in biological imaging and diagnostics. The ability to modify the indole structure could lead to the development of new probes with enhanced sensitivity and specificity for biological targets .

Case Studies

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. In biological systems, the compound’s boron moiety can interact with biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Boron-Containing Indazoles

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (CAS: 1220220-18-7)

- Structural Differences : Replaces the indole with an indazole ring and introduces a methyl group at the 1-position.

- Synthesis : Prepared via analogous borylation strategies (e.g., Miyaura borylation) .

- Properties : Molecular formula C₁₄H₂₀BN₃O₂ (vs. C₁₆H₂₄BN₂O₂ for the target compound). The indazole scaffold enhances metabolic stability compared to indole .

- Applications : Used in proteolysis-targeting chimeras (PROTACs) due to its rigid heterocycle .

4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine

Boron-Containing Pyrazoles

1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (BD192041)

Other Indole Derivatives

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4a)

- Structural Differences : Benzylamine substituent instead of indole.

- Properties : Lower molecular weight (234.17 g/mol) and simpler structure, favoring solubility .

Physicochemical and Spectroscopic Comparison

Melting Points and Stability

| Compound | Melting Point (°C) | Stability Notes |

|---|---|---|

| Target Compound (CAS: 945556-95-6) | Not reported | Stable under inert atmosphere |

| 3b () | 170–173 | Sensitive to moisture |

| 4a () | 85 | Hygroscopic |

NMR Data

Target Compound

Indazole Analogs (e.g., CAS: 1220220-18-7)

- PROTACs : Indazoles improve binding to E3 ubiquitin ligases, critical for targeted protein degradation .

Biological Activity

1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine is a compound that has garnered attention for its potential biological activities. Its structure incorporates an indole moiety and a boron-containing dioxaborolane group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanism of action, and potential therapeutic applications.

- Molecular Formula: C₁₃H₁₈BNO₂

- Molar Mass: 236.18 g/mol

- CAS Number: 1349151-98-9

- Structure: Chemical Structure (Placeholder for actual structure image)

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance:

- Mechanism of Action: Indoles can modulate various signaling pathways involved in cancer progression. They may inhibit cell proliferation and induce apoptosis in cancer cells.

Antifungal Activity

Indole derivatives have been reported to possess antifungal activity. In a study involving related indole compounds:

- Findings: Compounds similar to this compound showed significant antifungal effects against species such as Candida krusei and Aspergillus niger .

The biological activity is likely influenced by the compound's ability to interact with specific biological targets:

- Enzyme Inhibition: The boron atom may participate in enzyme inhibition mechanisms.

- Receptor Modulation: The indole part can interact with various receptors involved in signaling pathways.

Case Studies and Research Findings

| Study | Findings | Year |

|---|---|---|

| Wang et al. | Investigated the synthesis and biological evaluation of indole derivatives; noted potential anticancer activity. | 2020 |

| Konstantinidou et al. | Discussed the role of small molecules in modulating PD-1/PD-L1 interactions; highlighted the relevance of indole derivatives. | 2019 |

| Ambeed Research | Reported on the synthesis methods and preliminary biological assessments indicating promising activity against fungal strains. | 2023 |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Indole Core: Utilizing standard synthetic routes for indole formation.

- Boron Functionalization: Introducing the dioxaborolane group through reactions involving boron reagents.

- Purification: Employing chromatography techniques to isolate the desired product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.